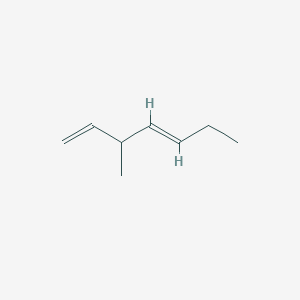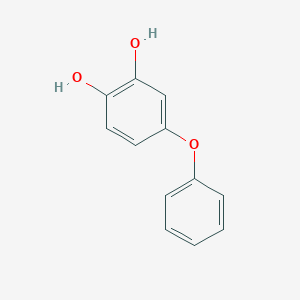
4-Phenoxybenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCX-4208, also known as ulodesine, is a potent purine nucleoside phosphorylase (PNP) inhibitor. It has been studied for its potential therapeutic applications in various immune-related conditions, including autoimmune diseases and certain types of cancer. BCX-4208 works by modulating the activity of T-cells and B-cells, which are crucial components of the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCX-4208 involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of BCX-4208 follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
BCX-4208 undergoes several types of chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve the desired chemical structure.
Substitution: Replacement of specific atoms or groups within the molecule to modify its activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of BCX-4208 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions are intermediates that lead to the final active compound, BCX-4208. Each step is carefully monitored to ensure the correct structure and functionality are achieved .
Scientific Research Applications
BCX-4208 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and purine metabolism.
Biology: Investigated for its effects on immune cell function and proliferation.
Medicine: Explored as a potential treatment for autoimmune diseases, such as psoriasis, and certain cancers.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery
Mechanism of Action
BCX-4208 exerts its effects by inhibiting purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway. This inhibition leads to the accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes, disrupting DNA synthesis and causing cell death through apoptosis. This mechanism is particularly effective in modulating the activity of T-cells and B-cells, making BCX-4208 a promising candidate for treating immune-related disorders .
Comparison with Similar Compounds
BCX-4208 is unique compared to other PNP inhibitors due to its high potency and specificity. Similar compounds include:
Forodesine: Another PNP inhibitor with similar applications but different pharmacokinetic properties.
Immucillin-H: A transition-state analog inhibitor of PNP with distinct structural features.
8-Aminoguanosine: A less potent PNP inhibitor used primarily in research settings
BCX-4208 stands out due to its oral bioavailability and effectiveness in modulating both T-cell and B-cell activity, making it a versatile tool in both research and therapeutic contexts .
If you have any more specific questions or need further details, feel free to ask!
Properties
CAS No. |
1138-67-6 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-phenoxybenzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,13-14H |
InChI Key |
WHJAXTGVMTVKHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



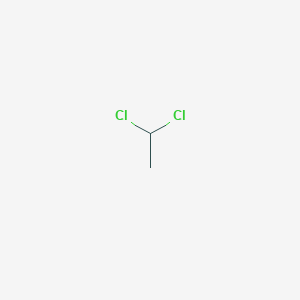
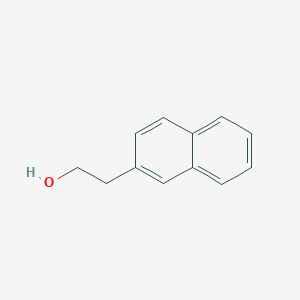
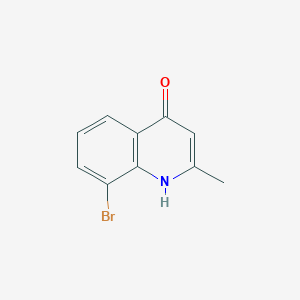
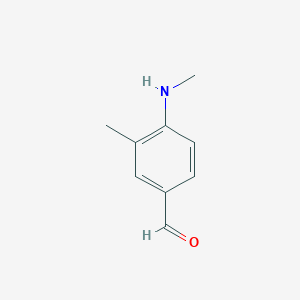
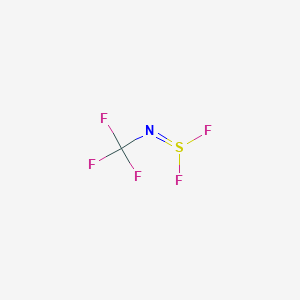

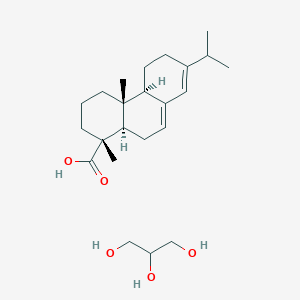
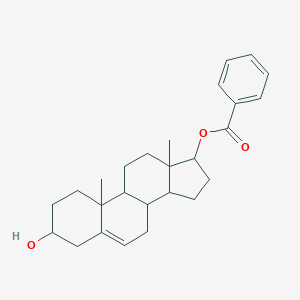
![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

